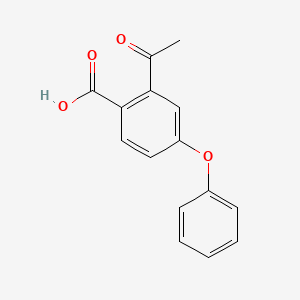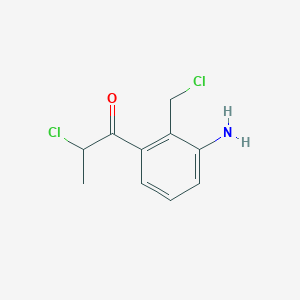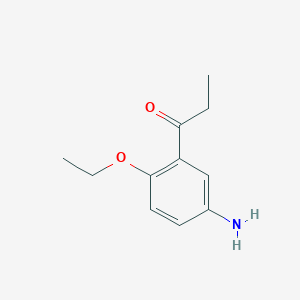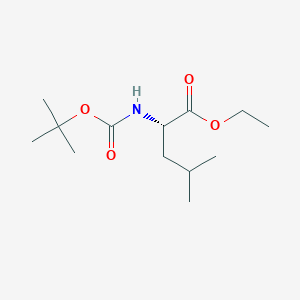
2-Acetyl-4-phenoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-4-phenoxybenzoic acid is an organic compound with a complex structure that includes both acetyl and phenoxy groups attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-4-phenoxybenzoic acid typically involves the acetylation of 4-phenoxybenzoic acid. One common method includes the use of acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of diphenyl ether and dichloromethane as solvents, along with anhydrous aluminum trichloride as a catalyst, can enhance the reaction rate and yield . The process involves careful monitoring of pH and temperature to optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetyl-4-phenoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-phenoxybenzoic acid.
Reduction: Formation of 2-hydroxy-4-phenoxybenzoic acid.
Substitution: Various substituted phenoxybenzoic acids depending on the substituent used.
Aplicaciones Científicas De Investigación
2-Acetyl-4-phenoxybenzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-acetyl-4-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The phenoxy group can interact with various receptors and enzymes, influencing biological processes .
Comparación Con Compuestos Similares
4-Phenoxybenzoic acid: Shares the phenoxybenzoic acid core but lacks the acetyl group.
2-Acetylbenzoic acid: Contains the acetyl group but lacks the phenoxy group.
4-Acetylphenoxybenzoic acid: Similar structure but with different positioning of the acetyl group.
Uniqueness: 2-Acetyl-4-phenoxybenzoic acid is unique due to the presence of both acetyl and phenoxy groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C15H12O4 |
|---|---|
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
2-acetyl-4-phenoxybenzoic acid |
InChI |
InChI=1S/C15H12O4/c1-10(16)14-9-12(7-8-13(14)15(17)18)19-11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) |
Clave InChI |
SIVLJBLQYKMHPR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)OC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2,5-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-[(6R)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid](/img/structure/B14043734.png)

![2-Tert-butyl 7-methyl 5-oxa-2,8-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B14043742.png)




![Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14043793.png)



![7-(tert-Butyl)-1-chlorodibenzo[b,d]furan](/img/structure/B14043812.png)
